

(Rac)-Z-FA-FMK: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	(Rac)-Z-FA-FMK	
Cat. No.:	B10775747	Get Quote

(Rac)-Z-FA-FMK (Benzyloxycarbonyl-phenylalanyl-alanyl-fluoromethyl ketone) is a potent, cell-permeable, and irreversible pan-caspase inhibitor. It is widely utilized in cell biology and drug development research to study the roles of caspases in apoptosis and other cellular processes. This technical guide provides a comprehensive overview of the chemical properties, structure, mechanism of action, and experimental applications of (Rac)-Z-FA-FMK.

Core Chemical Properties and Structure

(Rac)-Z-FA-FMK is a synthetic peptide derivative that functions as an effective inhibitor of a broad range of caspases. Its chemical and physical properties are summarized in the table below, providing essential information for its handling, storage, and use in experimental settings.



Property	Value	
Molecular Formula	C21H23FN2O4	
Molecular Weight	386.42 g/mol [1][2]	
CAS Number	96922-64-4[1][3]	
Appearance	Solid[3]	
Purity	>95%	
Solubility	Soluble in DMSO (e.g., to 10 mM, ≥13.45 mg/mL, 71 mg/mL, 77 mg/mL), and Ethanol (≥3.57 mg/mL, 32 mg/mL)	
Storage	Store at -20°C.	

Chemical Structure:

The structure of **(Rac)-Z-FA-FMK**, with the IUPAC name N-[(1S)-2-[(3-fluoro-1-methyl-2-oxopropyl)amino]-2-oxo-1-(phenylmethyl)ethyl]-carbamic acid, phenylmethyl ester, is represented by the following SMILES notation:

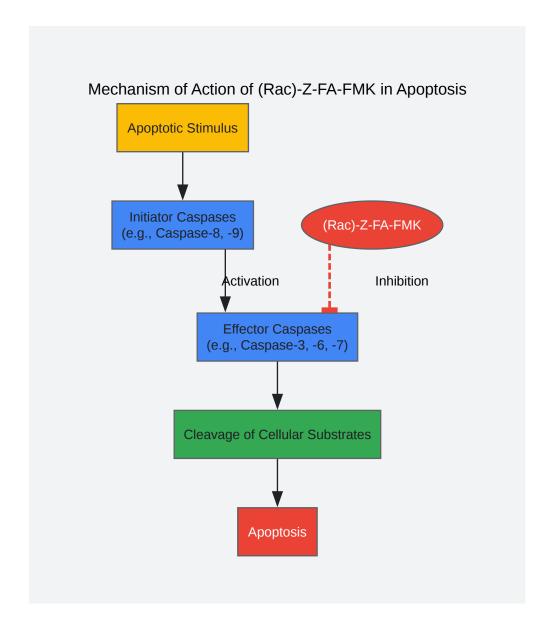
CC(C(=O)CF)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2.

Mechanism of Action: Inhibition of Apoptosis

(Rac)-Z-FA-FMK is a broad-spectrum inhibitor of caspases, a family of cysteine proteases that play a central role in the execution of apoptosis, or programmed cell death. It functions as an irreversible inhibitor by covalently binding to the active site of caspases. Notably, Z-FA-FMK exhibits selectivity for effector caspases, such as caspase-3, -6, and -7, over initiator caspases like caspase-8 and -10. By inhibiting these key executioner enzymes, Z-FA-FMK effectively blocks the downstream events of apoptosis, including DNA fragmentation and the externalization of phosphatidylserine.

Beyond its role in apoptosis, Z-FA-FMK has also been shown to inhibit other cysteine proteases, such as cathepsins B, L, and S. Furthermore, it can modulate inflammatory pathways by inhibiting the activation of NF- κ B, a key transcription factor involved in the expression of pro-inflammatory cytokines like IL-1 β and TNF- α .





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Inhibition of the apoptotic signaling pathway by (Rac)-Z-FA-FMK.

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and use of **(Rac)-Z-FA-FMK** in common cell-based assays.

Preparation of (Rac)-Z-FA-FMK Stock Solution

Materials:



- (Rac)-Z-FA-FMK solid
- Dimethyl sulfoxide (DMSO), high purity (>99.9%)

Procedure:

- To prepare a 10 mM stock solution, dissolve 1 mg of (Rac)-Z-FA-FMK in 259 μL of DMSO.
- Vortex the solution until the solid is completely dissolved.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for up to 6-8 months.

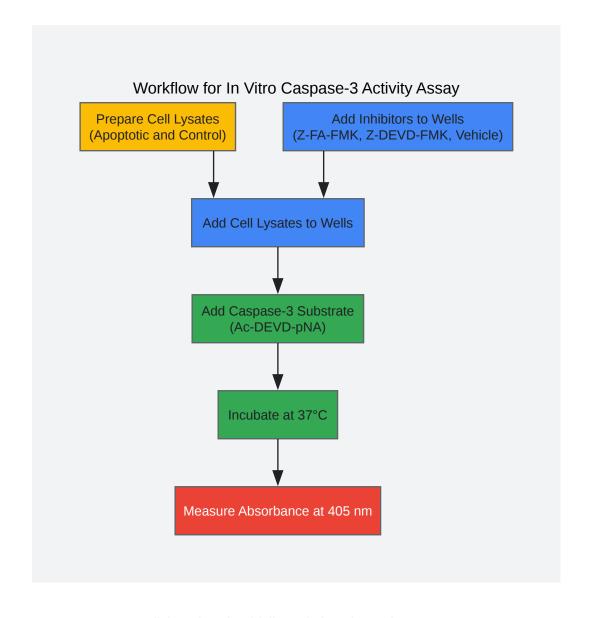
In Vitro Caspase-3 Activity Assay (Colorimetric)

This protocol outlines the use of **(Rac)-Z-FA-FMK** as a negative control in a colorimetric assay to measure caspase-3 activity.

Materials:

- Cell lysate from apoptotic and non-apoptotic cells
- (Rac)-Z-FA-FMK stock solution (10 mM in DMSO)
- Caspase-3 specific inhibitor (e.g., Z-DEVD-FMK)
- Caspase-3 substrate (e.g., Ac-DEVD-pNA)
- Assay buffer
- 96-well microplate
- Microplate reader





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Experimental workflow for a colorimetric caspase-3 activity assay.

Procedure:

- Prepare cell lysates from cells induced to undergo apoptosis and from a non-apoptotic control group.
- In a 96-well plate, add the following to designated wells:
 - Vehicle control (DMSO)
 - (Rac)-Z-FA-FMK (final concentration typically 20-100 μM)



- Caspase-3 specific inhibitor (e.g., Z-DEVD-FMK, at a concentration known to inhibit caspase-3)
- Add an equal amount of cell lysate to each well.
- Add the caspase-3 substrate Ac-DEVD-pNA to each well.
- Incubate the plate at 37°C for 1-2 hours, protected from light.
- Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitroaniline (pNA) released by caspase-3 activity.

Inhibition of NF-κB Activation Assay

This protocol describes a general method to assess the inhibitory effect of **(Rac)-Z-FA-FMK** on the activation of the NF-κB signaling pathway.

Materials:

- Adherent cells (e.g., macrophages)
- (Rac)-Z-FA-FMK stock solution (10 mM in DMSO)
- NF-κB activating stimulus (e.g., Lipopolysaccharide LPS)
- Reagents for immunofluorescence staining (primary antibody against NF-кВ p65 subunit, fluorescently labeled secondary antibody, DAPI for nuclear staining)
- Fluorescence microscope

Procedure:

- Seed cells in a multi-well plate suitable for microscopy and allow them to adhere overnight.
- Pre-incubate the cells with (Rac)-Z-FA-FMK at the desired final concentration (e.g., 10-100 μM) for 1-2 hours. Include a vehicle control (DMSO).
- Stimulate the cells with an NF-kB activating agent (e.g., LPS) for the appropriate time (e.g., 30-60 minutes). Include an unstimulated control.



- Fix, permeabilize, and block the cells according to standard immunofluorescence protocols.
- Incubate the cells with a primary antibody against the NF-kB p65 subunit.
- Wash the cells and incubate with a fluorescently labeled secondary antibody and DAPI for nuclear counterstaining.
- Acquire images using a fluorescence microscope.
- Analyze the images to quantify the nuclear translocation of the NF-κB p65 subunit. A decrease in nuclear p65 in the (Rac)-Z-FA-FMK treated, stimulated cells compared to the stimulated control indicates inhibition of NF-κB activation.

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